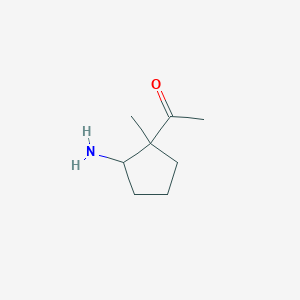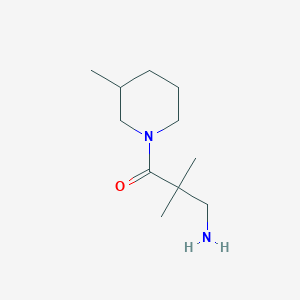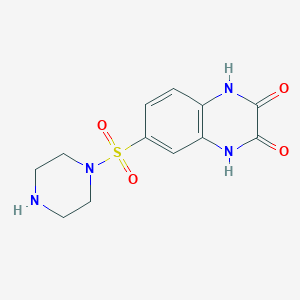
6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione is a complex organic compound that features a piperazine ring and a tetrahydroquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the aza-Michael addition between diamine and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with biological receptors . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: These include compounds like trimetazidine and ranolazine, which also feature the piperazine ring and have similar pharmacological properties.
Quinoxaline derivatives: Compounds such as quinoxaline-2,3-dione share the tetrahydroquinoxaline core and exhibit similar chemical reactivity.
Uniqueness
What sets 6-(Piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione apart is its unique combination of the piperazine ring and the tetrahydroquinoxaline core. This dual functionality provides a versatile scaffold for developing new compounds with diverse biological activities.
Properties
Molecular Formula |
C12H14N4O4S |
|---|---|
Molecular Weight |
310.33 g/mol |
IUPAC Name |
6-piperazin-1-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C12H14N4O4S/c17-11-12(18)15-10-7-8(1-2-9(10)14-11)21(19,20)16-5-3-13-4-6-16/h1-2,7,13H,3-6H2,(H,14,17)(H,15,18) |
InChI Key |
YNJHFFWWEIDAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


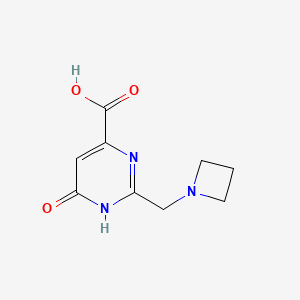
![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carboxamide](/img/structure/B15256779.png)
![2-Bromo-4-{[1-(chloromethyl)cyclopropyl]methyl}furan](/img/structure/B15256793.png)
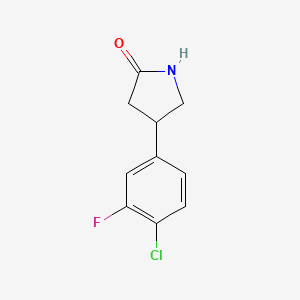
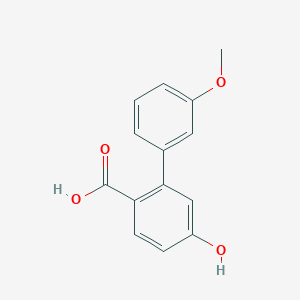
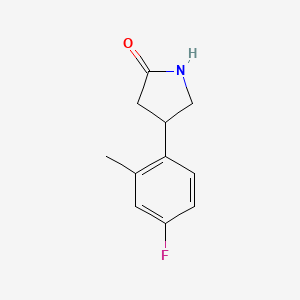
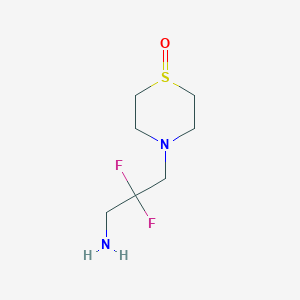
![(1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B15256838.png)
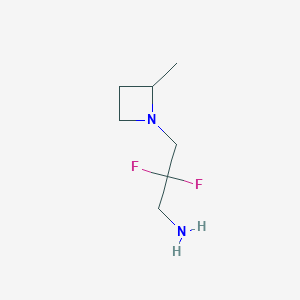
![4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15256854.png)
